molecular formula C15H19ClF3N3O B12231757 N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B12231757
M. Wt: 349.78 g/mol
InChI Key: HBJAUXRPPCKBNU-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a chloropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide
  • N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide

Uniqueness

N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C15H19ClF3N3O

Molecular Weight

349.78 g/mol

IUPAC Name

N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H19ClF3N3O/c1-14(2,3)21-13(23)9-4-5-22(8-9)12-11(16)6-10(7-20-12)15(17,18)19/h6-7,9H,4-5,8H2,1-3H3,(H,21,23)

InChI Key

HBJAUXRPPCKBNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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